molecular formula C22H20ClN5O4S B2463134 N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide CAS No. 1242883-86-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide

Cat. No.: B2463134
CAS No.: 1242883-86-8
M. Wt: 485.94
InChI Key: JMPTWETUKQGOEY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a triazolo[4,3-b]pyridazine core substituted with a 4-methylphenylsulfanyl group at position 6 and an N-(5-chloro-2,4-dimethoxyphenyl)acetamide moiety at position 2. Its structural complexity arises from the fusion of triazole and pyridazine rings, which are known to confer bioactivity in medicinal chemistry.

Synthetic routes for analogous triazolopyridazine derivatives often involve cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization via nucleophilic substitution or coupling reactions. For example, the sulfanyl group is typically introduced via thiol-alkylation or displacement reactions .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-13-4-6-14(7-5-13)33-21-9-8-19-25-27(22(30)28(19)26-21)12-20(29)24-16-10-15(23)17(31-2)11-18(16)32-3/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPTWETUKQGOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. Its molecular formula is C22H20ClN5O4SC_{22}H_{20}ClN_{5}O_{4}S and it has a molecular weight of 485.9 g/mol. This article explores its biological activity, particularly in relation to anticancer properties and other pharmacological effects.

Chemical Structure

The structure of the compound can be represented as follows:

\text{N 5 chloro 2 4 dimethoxyphenyl 2 6 4 methylphenyl sulfanyl 3 oxo 2H 3H 1 2 4 triazolo 4 3 b pyridazin 2 yl}acetamide}

This compound features a chloro-substituted dimethoxyphenyl group and a triazolo-pyridazin moiety that may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer treatment. The following sections detail its pharmacological effects based on various studies.

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Key Findings:

  • Mechanism of Action : The compound appears to inhibit critical signaling pathways involved in cancer cell proliferation. It has been suggested that it may interact with proteins involved in the PI3K/Akt pathway, which is crucial for cell survival and growth .
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • In Vivo Efficacy : Animal studies indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound in clinical settings:

Study Findings
Study 1Demonstrated significant tumor reduction in xenograft models using this compound as a treatment.
Study 2Reported synergistic effects when combined with existing chemotherapy drugs, enhancing overall efficacy.
Study 3Analyzed the pharmacokinetics and safety profile, revealing manageable side effects at therapeutic doses.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to specific functional groups can enhance or diminish biological activity:

  • Chloro Group : The presence of the chloro substituent on the phenyl ring is essential for maintaining activity.
  • Dimethoxy Groups : These groups may enhance solubility and bioavailability.
  • Triazolo-Pyridazine Moiety : This structural feature is crucial for binding to target proteins involved in cancer proliferation pathways.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylphenylsulfanyl group may offer superior metabolic stability over oxygen or nitrogen-linked analogues due to reduced susceptibility to oxidative cleavage .

Functional Analogues with Sulfanyl Acetamide Moieties

The sulfanylacetamide side chain is critical for interactions with cysteine residues in enzymes. Comparisons include:

Compound Name / CAS Number Core Structure Key Features Activity Data
790290-24-3 1,2,4-triazole-5-thione Cyclopropyl substituent on triazole. Antifungal activity (MIC = 8 µg/mL against C. albicans).
454680-33-2 Naphthalen-2-ylacetamide Naphthalene enhances aromatic stacking. Inhibits COX-2 (IC₅₀ = 0.7 µM) with low cytotoxicity.
539808-36-1 Phenoxymethyl-substituted triazole Ethoxy and methoxy groups on phenyl rings. Moderate antioxidant activity (EC₅₀ = 12 µM in DPPH assay).

Key Observations :

  • The triazolo[4,3-b]pyridazine core in the target compound provides a larger π-system for hydrophobic interactions compared to simpler triazole derivatives, which may enhance binding to flat enzymatic pockets .
  • Compounds with bulky aryl groups (e.g., naphthalene in 454680-33-2) show improved potency but reduced solubility, whereas the target compound’s methoxy groups balance lipophilicity and solubility .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to attach the triazolopyridazine core to the chloro-dimethoxyphenyl acetamide moiety.
  • Sulfanyl group introduction via nucleophilic substitution or thiol-ene chemistry under inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Controlled temperatures (e.g., 0–60°C) to minimize side reactions, with polar aprotic solvents like DMF or DMSO .
  • Purification via column chromatography or recrystallization .

Q. How is the compound’s structure confirmed post-synthesis?

Orthogonal analytical techniques are employed:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify connectivity of the triazolopyridazine, sulfanyl, and acetamide groups .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. Which functional groups dictate its reactivity and stability?

Key groups include:

  • Triazolopyridazine core : Prone to electrophilic substitution at the pyridazine ring .
  • Sulfanyl (-S-) linker : Susceptible to oxidation, requiring storage under inert conditions .
  • Chloro-dimethoxyphenyl group : Electron-withdrawing effects influence π-π stacking in biological systems .

Q. What are its stability profiles under standard laboratory conditions?

  • Thermal stability : Stable at room temperature but degrades above 100°C .
  • Light sensitivity : Photodegradation observed under UV light; storage in amber vials recommended .
  • pH sensitivity : Hydrolysis of the acetamide group occurs in strongly acidic/basic conditions (pH < 2 or > 10) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing by-products?

  • Design of Experiments (DoE) : Use response surface methodology to optimize solvent ratios (e.g., DMF:H₂O), temperature, and reaction time .
  • Continuous flow reactors : Improve consistency in multi-step syntheses by controlling residence time and mixing efficiency .
  • Catalyst screening : Pd/C or CuI for coupling steps to enhance regioselectivity .
ParameterOptimal RangeImpact on Yield
Temperature40–50°CMaximizes coupling efficiency
Solvent (DMF:H₂O)3:1 ratioReduces by-product formation
Catalyst loading5 mol% Pd/CImproves reaction rate

Q. How to resolve contradictions in spectral data during structural analysis?

  • Dynamic NMR experiments : Identify rotational barriers in the sulfanyl-acetamide linkage causing signal splitting .
  • X-ray crystallography : Resolve ambiguities in NOESY/ROESY data by comparing experimental and computed crystal structures .
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to assign overlapping signals in complex spectra .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

  • Fragment-based drug design : Replace the 4-methylphenylsulfanyl group with bioisosteres (e.g., -OCH₃, -CF₃) to assess target binding .
  • Molecular docking : Map interactions between the triazolopyridazine core and kinase ATP-binding pockets (e.g., JAK2, EGFR) .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., pyridazine N-atoms) using QSAR tools like Schrödinger .

Q. How to identify biological targets for this compound?

  • Kinase profiling assays : Screen against panels of 100+ kinases to identify inhibition (e.g., IC₅₀ values for CDK or Aurora kinases) .
  • Pull-down assays with clickable probes : Incorporate an alkyne handle for CuAAC conjugation to cellular proteins, followed by LC-MS/MS identification .

Q. How does stability vary under physiological conditions?

  • Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via LC-MS. Half-life <2 hours suggests rapid esterase-mediated hydrolysis .
  • Microsomal stability : Use liver microsomes to assess CYP450-mediated oxidation of the methoxy groups .

Q. What computational methods predict its ADMET properties?

  • In silico tools : SwissADME or ADMETlab2.0 to estimate logP (~3.5), solubility (<10 µM), and CYP inhibition .
  • MD simulations : Simulate membrane permeability using CHARMM force fields to assess blood-brain barrier penetration .

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